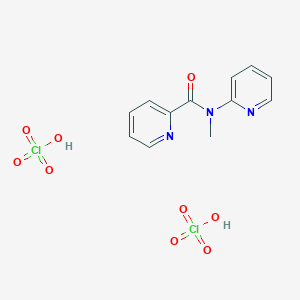
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy groups at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance, 3,5-dimethoxyphenylboronic acid can be coupled with 1,3-dimethoxynaphthalene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
科学研究应用
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a photosensitizer by generating singlet oxygen, which can induce cell death in targeted tissues . Additionally, its methoxy groups can participate in hydrogen bonding and other interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin: A compound used as a photosensitizer in photodynamic therapy.
N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide: A compound with potential pharmacological applications.
Uniqueness
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
927884-96-6 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
7-(3,5-dimethoxyphenyl)-1,3-dimethoxynaphthalene |
InChI |
InChI=1S/C20H20O4/c1-21-16-8-15(9-17(11-16)22-2)13-5-6-14-7-18(23-3)12-20(24-4)19(14)10-13/h5-12H,1-4H3 |
InChI 键 |
VLOLJMSUXSWPAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


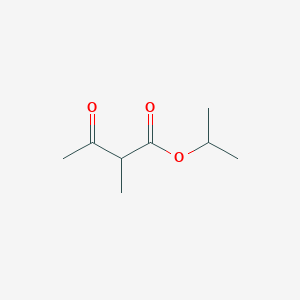
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
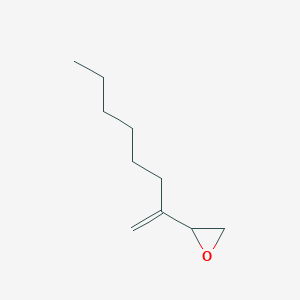
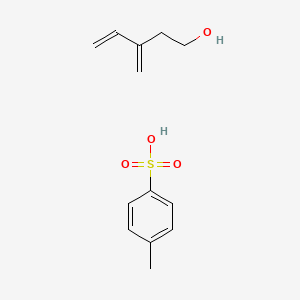
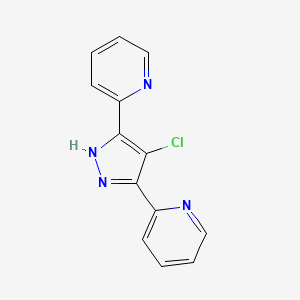
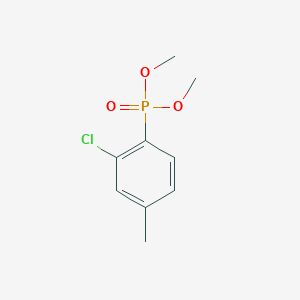
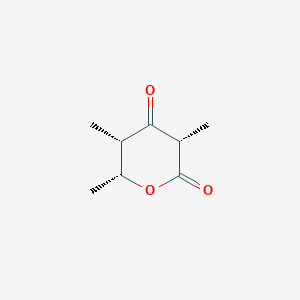
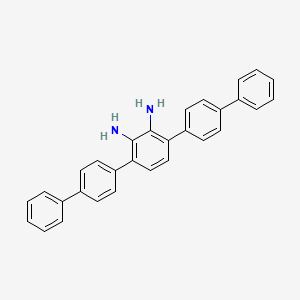


![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
